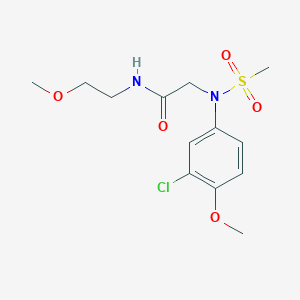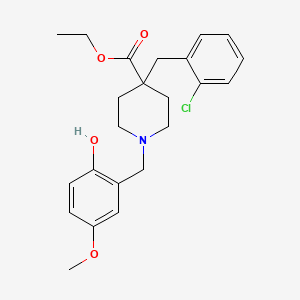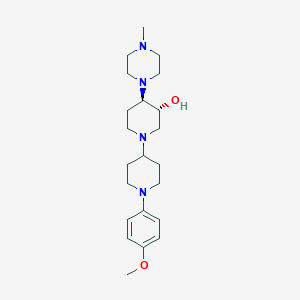![molecular formula C15H15BrClNO B5228085 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide](/img/structure/B5228085.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide, also known as MC-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of quaternary ammonium salts and has a molecular weight of 363.7 g/mol. The purpose of
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide is not fully understood, but it is thought to act by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide has been shown to bind to these proteins and prevent their aggregation, which may help to prevent the formation of toxic oligomers and fibrils that are thought to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide has been shown to have a number of biochemical and physiological effects, including the inhibition of amyloid beta and alpha-synuclein aggregation, the reduction of oxidative stress, and the modulation of inflammation. 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide in lab experiments is its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are difficult to study due to their propensity to aggregate. However, one limitation of using 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
Orientations Futures
There are a number of future directions for research on 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide, including the development of more efficient synthesis methods to increase yield, the investigation of its potential therapeutic applications in other neurodegenerative diseases, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide and to optimize its pharmacological properties for therapeutic use.
Conclusion:
In conclusion, 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide is a synthetic compound that has shown promise as a potential therapeutic agent for the treatment of neurodegenerative diseases. Its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, as well as its neuroprotective effects, make it an attractive candidate for further research. While there are still many questions to be answered regarding its mechanism of action and potential therapeutic applications, the future looks bright for this promising compound.
Méthodes De Synthèse
The synthesis of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide involves the reaction of 2-acetylpyridine and p-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl iodide to form the quaternary ammonium salt, which is purified by recrystallization from ethanol. The yield of the synthesis is typically around 50%.
Applications De Recherche Scientifique
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-methylpyridinium bromide has been shown to have neuroprotective effects, which may be attributed to its ability to inhibit the aggregation of amyloid beta and alpha-synuclein proteins, which are implicated in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(3-methylpyridin-1-ium-1-yl)propan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClNO.BrH/c1-11-4-3-9-17(10-11)12(2)15(18)13-5-7-14(16)8-6-13;/h3-10,12H,1-2H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZCWBAMEMVWGV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=CC=C1)C(C)C(=O)C2=CC=C(C=C2)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198657 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-(5-chloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5228007.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5228015.png)
![4-(4-methoxy-2-nitrophenyl)-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5228016.png)
![4-[(2-allylphenoxy)methyl]benzoic acid](/img/structure/B5228017.png)
![N-[2-(1H-indol-1-yl)ethyl]-1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228024.png)
![3-chloro-1-cyclohexyl-4-[(tetrahydro-2-furanylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5228040.png)

![ethyl 3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5228058.png)




![1-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5228115.png)